molecular formula C17H9ClN2O4 B303127 5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione

5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione

Cat. No. B303127
M. Wt: 340.7 g/mol
InChI Key: DHVBZGNLUZWZBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione, commonly known as CIV, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of CIV is not fully understood, but studies suggest that it may act through the inhibition of DNA topoisomerases, which are enzymes involved in DNA replication and transcription. CIV has also been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes.
Biochemical and Physiological Effects:
CIV has been shown to have a range of biochemical and physiological effects, including the induction of oxidative stress and the inhibition of cell proliferation. CIV has also been shown to have anti-inflammatory and anti-angiogenic effects, which may contribute to its potential as an anti-cancer agent. However, further studies are needed to fully understand the biological effects of CIV.

Advantages and Limitations for Lab Experiments

One of the advantages of using CIV in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. CIV is also stable under a range of conditions, making it suitable for use in various experimental setups. However, CIV is not readily soluble in water, which may limit its use in certain applications.

Future Directions

There are several future directions for the study of CIV, including its use in the development of new anti-cancer therapies and its potential as a fluorescent probe for the detection of metal ions. CIV may also have applications in the field of organic electronics, as well as in the synthesis of other bioactive compounds. Further studies are needed to fully understand the biological effects of CIV and to explore its potential applications in various fields.

Synthesis Methods

CIV can be synthesized through a multistep process involving the reaction of 2-methylisatin with phthalic anhydride and chloroacetyl chloride. The resulting intermediate is then reacted with ammonium carbonate and chloramine T to yield CIV. The purity and yield of CIV can be improved through various purification techniques, such as recrystallization and column chromatography.

Scientific Research Applications

CIV has shown promising results in various scientific research applications, including its use as a fluorescent probe for the detection of metal ions, as a potential anti-cancer agent, and as a photosensitizer for photodynamic therapy. CIV has also been studied for its potential use in organic electronics and as a starting material for the synthesis of other bioactive compounds.

properties

Product Name

5-(6-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methyl-1H-isoindole-1,3(2H)-dione

Molecular Formula

C17H9ClN2O4

Molecular Weight

340.7 g/mol

IUPAC Name

5-(6-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylisoindole-1,3-dione

InChI

InChI=1S/C17H9ClN2O4/c1-20-15(21)10-4-2-8(6-11(10)16(20)22)14-19-13-5-3-9(18)7-12(13)17(23)24-14/h2-7H,1H3

InChI Key

DHVBZGNLUZWZBL-UHFFFAOYSA-N

SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)O3

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)C3=NC4=C(C=C(C=C4)Cl)C(=O)O3

Origin of Product

United States

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